2-Fluoro-3-methylbut-2-enal
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Overview
Description
2-Fluoro-3-methylbut-2-enal is an organic compound that belongs to the class of fluorinated aldehydes It is characterized by the presence of a fluorine atom attached to the second carbon of a but-2-enal structure, which also contains a methyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylbut-2-enal can be achieved through several methods. One common approach involves the fluorination of 3-methylbut-2-enal using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically takes place under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methylbut-2-enal undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: 2-Fluoro-3-methylbut-2-enoic acid
Reduction: 2-Fluoro-3-methylbut-2-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-3-methylbut-2-enal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylbut-2-enal involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity can be exploited in enzyme inhibition studies and the design of covalent inhibitors .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-enal: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
2-Fluoro-3-methylbut-2-enoic acid: An oxidized form of 2-Fluoro-3-methylbut-2-enal with different chemical properties.
2-Fluoro-3-methylbut-2-enol: A reduced form with distinct reactivity compared to the aldehyde.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes the compound more reactive in nucleophilic substitution reactions and enhances its potential as a building block in the synthesis of fluorinated organic molecules .
Properties
IUPAC Name |
2-fluoro-3-methylbut-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c1-4(2)5(6)3-7/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDXSIRKAVZREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539299 |
Source
|
Record name | 2-Fluoro-3-methylbut-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63995-82-4 |
Source
|
Record name | 2-Fluoro-3-methylbut-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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